STING Agonist 2 Exhibits 18‑Fold Greater Cellular Potency Than Endogenous cGAMP in Human PBMCs
STING agonist 2 (diABZI compound 2) demonstrates an EC₅₀ of 3.1 µM for induction of IFN‑β secretion from human peripheral blood mononuclear cells (PBMCs), which represents an 18‑fold improvement in potency compared to the endogenous STING ligand cGAMP [REFS‑1]. In the same cellular context, cGAMP exhibits an EC₅₀ of approximately 54 µM, establishing a clear quantitative differentiation that cannot be achieved by natural CDN agonists [REFS‑2].
| Evidence Dimension | IFN‑β secretion (cellular potency) |
|---|---|
| Target Compound Data | EC₅₀ = 3.1 µM |
| Comparator Or Baseline | cGAMP (endogenous STING ligand): EC₅₀ ≈ 54 µM |
| Quantified Difference | 18‑fold more potent |
| Conditions | Human PBMCs, IFN‑β secretion assay |
Why This Matters
This quantitative potency advantage directly translates to lower compound consumption, reduced cost per experiment, and more robust immune activation in human primary cell models.
- [1] Ramanjulu JM, Pesiridis GS, Yang J, et al. Design of amidobenzimidazole STING receptor agonists with systemic activity. Nature. 2018;564(7736):439‑443. (Extended Data Fig. 3). View Source
